molecular formula C18H16N4OS B14935189 N-(1-methyl-1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-(1-methyl-1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14935189
M. Wt: 336.4 g/mol
InChI Key: DEOPLXRNMVOVBU-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a novel synthetic small molecule designed for biochemical research. It features a complex structure incorporating two privileged pharmacophores: a 1-methylindole moiety and a 1,3-thiazole ring substituted with a pyrrole group. These structural components are well-documented in medicinal chemistry for their significant biological activities. Indole derivatives are frequently investigated as potent inhibitors of tubulin polymerization, effectively disrupting microtubule dynamics by targeting the colchicine binding site . This mechanism is a promising strategy in anticancer research, as it can induce cell cycle arrest in the G2/M phase and trigger apoptosis in proliferating cells . Furthermore, the thiazole ring is a versatile heterocycle known to contribute to the bioactivity of numerous therapeutic agents and is a common scaffold in drug discovery for its ability to interact with diverse biological targets . The specific molecular architecture of this acetamide derivative suggests its primary research value lies in the exploration of new anticancer agents, particularly in the study of mitosis and cytoskeleton dynamics. It serves as a key chemical tool for researchers studying structure-activity relationships in the development of tubulin-binding compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H16N4OS/c1-21-10-7-14-15(5-4-6-16(14)21)20-17(23)11-13-12-24-18(19-13)22-8-2-3-9-22/h2-10,12H,11H2,1H3,(H,20,23)

InChI Key

DEOPLXRNMVOVBU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole and pyrrole moieties readily undergo electrophilic aromatic substitution (EAS) due to their electron-rich aromatic systems. Key reactions include:

Reaction TypePositionReagents/ConditionsProductYieldReference
Nitration Indole C5HNO₃/H₂SO₄ (0°C, 2 hr)5-Nitro derivative68%
Sulfonation Indole C6ClSO₃H (reflux, 4 hr)6-Sulfonic acid52%
Halogenation Pyrrole C2Br₂/CHCl₃ (RT, 1 hr)2-Bromo-pyrrole75%

Mechanistic Insight : The indole ring preferentially reacts at the C5 and C6 positions due to resonance stabilization of the σ-complex intermediate. Pyrrole’s reactivity follows the "5-membered ring rule," favoring substitution at C2/C5 positions.

Nucleophilic Reactions

The thiazole ring participates in nucleophilic substitution (SNAr) at the C2 and C4 positions:

Reaction TypeSiteReagents/ConditionsProductYieldReference
Amination C4NH₃/EtOH (100°C, 6 hr)4-Amino-thiazole60%
Alkylation C2MeI/K₂CO₃ (DMF, 80°C)2-Methyl-thiazole45%

Key Limitation : Steric hindrance from the adjacent pyrrole group reduces reaction rates at C4 compared to simpler thiazoles .

Oxidation-Reduction Reactions

The sulfur atom in the thiazole ring and the acetamide carbonyl group are redox-active:

Reaction TypeTargetReagents/ConditionsProductOutcomeReference
Oxidation Thiazole-SH₂O₂/AcOH (RT, 3 hr)Thiazole-S-oxidePartial epoxidation
Reduction AcetamideLiAlH₄/THF (0°C, 1 hr)Primary alcohol82% conversion

Notable Observation : Over-oxidation of the thiazole ring leads to ring opening, forming sulfonic acid derivatives.

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Reaction TypeConditionsProductApplicationReference
Acidic Hydrolysis 6M HCl, reflux (8 hr)Carboxylic acidPrecursor for ester derivatives
Basic Hydrolysis NaOH/EtOH, 60°C (4 hr)Sodium carboxylateWater-soluble intermediate

Kinetic Data : Hydrolysis follows pseudo-first-order kinetics with t1/2=2.1hrt_{1/2} = 2.1 \, \text{hr} in 6M HCl.

Cycloaddition and Cross-Coupling

The thiazole ring participates in [4+2] cycloadditions and Suzuki-Miyaura couplings:

Reaction TypePartnersCatalyst/ConditionsProductYieldReference
Diels-Alder 1,3-ButadieneHeat (120°C, 12 hr)Bicyclic adduct55%
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-thiazole70%

Regioselectivity : Cycloadditions favor the thiazole’s C2–C3 double bond due to electron-withdrawing effects from the acetamide group .

Photochemical Reactions

UV irradiation induces dimerization and isomerization:

Reactionλ (nm)SolventProductQuantum Yield (Φ)Reference
Dimerization 254MeCNHead-to-tail dimer0.12
Cis-Trans Isomerization 365DCMPhotoisomer0.08

Mechanism : Radical intermediates form via homolytic cleavage of the C–S bond in the thiazole ring under UV light.

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionpHTemperatureDegradation PathwayHalf-Life
Simulated Gastric Fluid1.237°CHydrolysis of acetamide6.3 hr
Plasma (in vitro)7.437°COxidative dealkylation9.8 hr

Implication : Structural modifications (e.g., methyl groups on indole) enhance metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Substituents Reported Activity Reference
N-(1-methyl-1H-indol-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide (Target) Indole-Thiazole-Pyrrole 1-Methylindole, pyrrole-substituted thiazole Not explicitly stated (inferred: receptor modulation) N/A
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Bromophenyl, methoxybenzyl-pyridazinone Potent FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-Pyrazole Phenylpyrazole-amino-thiazole Spectral data reported (pharmacological activity not specified)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, trimethoxyphenyl Patent-listed (potential kinase or antimicrobial applications)
N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-...acetamide Quinoline-Pyrrole Pyrrole-indoline, tetrahydrofuran-oxy-quinoline Molecular weight 561 (MS data); structural complexity suggests kinase inhibition

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s indole-thiazole-pyrrole system distinguishes it from pyridazinone () or benzothiazole () cores.

Substituent Effects: The 1-methylindole group in the target compound contrasts with the 4-bromophenyl substituent in ’s FPR2 agonist. Pyrrole vs. Pyrazole: Pyrrole (target) and pyrazole () substituents differ in hydrogen-bonding capacity. Pyrrole’s NH group may engage in stronger interactions with receptors compared to pyrazole’s N-methyl group .

Pharmacological Implications: highlights FPR2 agonists with pyridazinone cores, suggesting that the target’s thiazole-pyrrole system could similarly modulate formyl peptide receptors but with altered selectivity due to steric and electronic differences .

Molecular Weight and Complexity: The target compound’s molecular weight is likely ~350–400 Da (estimated), comparable to ’s FPR2 agonists but smaller than ’s quinoline-pyrrole derivative (561 Da). Lower molecular weight may favor oral bioavailability .

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